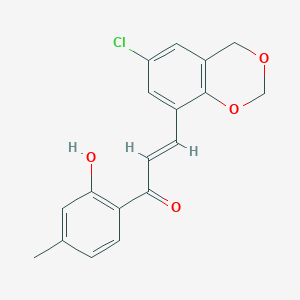![molecular formula C18H6Br3F5N4OS B11691506 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691506.png)
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of multiple halogen atoms, including bromine and fluorine, as well as a trifluoromethyl group
准备方法
The synthesis of 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, including the formation of key intermediates and the introduction of functional groups. The synthetic route typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromine, fluorine, and trifluoromethyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
化学反应分析
This compound undergoes a variety of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving halogenated compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and selectivity for certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and functions.
相似化合物的比较
When compared to other similar compounds, 3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of halogen atoms and the trifluoromethyl group. Similar compounds include:
- 4-bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- (2,4-dibromo-3,6-difluorophenyl)boronic acid
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties
属性
分子式 |
C18H6Br3F5N4OS |
|---|---|
分子量 |
661.0 g/mol |
IUPAC 名称 |
3-bromo-N-(2-bromo-4,6-difluorophenyl)-5-(4-bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H6Br3F5N4OS/c19-6-1-11(32-5-6)10-4-12(18(24,25)26)30-16(27-10)13(21)15(29-30)17(31)28-14-8(20)2-7(22)3-9(14)23/h1-5H,(H,28,31) |
InChI 键 |
KCZLKDZUKSRPLH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11691423.png)
![3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11691425.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11691426.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691428.png)
![methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11691436.png)
![(1-methyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11691444.png)
![3-bromo-N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691449.png)
![2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11691456.png)
![4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11691461.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11691464.png)
![4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11691480.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B11691493.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11691508.png)

